molecular formula C7H2ClF2NO B13506356 1-Chloro-4,5-difluoro-2-isocyanatobenzene

1-Chloro-4,5-difluoro-2-isocyanatobenzene

Cat. No.: B13506356
M. Wt: 189.54 g/mol
InChI Key: RUXBWOQINSEKHV-UHFFFAOYSA-N
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Description

1-Chloro-4,5-difluoro-2-isocyanatobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and an isocyanate group. Its molecular formula is C₇H₂ClF₂NO, with substituents at positions 1 (chloro), 4 and 5 (difluoro), and 2 (isocyanate). This compound is of interest in materials science and organic synthesis due to the electron-withdrawing effects of halogens and the reactivity of the isocyanate group, which participates in nucleophilic addition reactions (e.g., forming ureas or polyurethanes) .

Properties

Molecular Formula

C7H2ClF2NO

Molecular Weight

189.54 g/mol

IUPAC Name

1-chloro-4,5-difluoro-2-isocyanatobenzene

InChI

InChI=1S/C7H2ClF2NO/c8-4-1-5(9)6(10)2-7(4)11-3-12/h1-2H

InChI Key

RUXBWOQINSEKHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)N=C=O

Origin of Product

United States

Preparation Methods

Phosgenation of 1-Chloro-4,5-difluoro-2-aminobenzene

The most direct and industrially relevant method involves the phosgenation of the corresponding amine:

  • Step 1: Dissolve 1-chloro-4,5-difluoro-2-aminobenzene in an inert organic solvent such as toluene.
  • Step 2: Pass phosgene gas into the reaction mixture at low temperature (0–10 °C) to control the reaction rate and avoid side reactions.
  • Step 3: Gradually increase the temperature to approximately 100–110 °C to complete the conversion to the isocyanate.
  • Step 4: Purify the product by distillation under reduced pressure or recrystallization to obtain pure 1-chloro-4,5-difluoro-2-isocyanatobenzene.

This method is analogous to the preparation of related compounds such as 1-chloro-4-isocyanatobenzene, where p-chloroaniline is phosgenated in toluene with controlled heating and nitrogen atmosphere to capture residual phosgene.

Data Table: Summary of Preparation Conditions

Step Conditions Notes
Starting material 1-Chloro-4,5-difluoro-2-aminobenzene May require prior synthesis via chlorination and fluorination
Solvent Toluene or inert organic solvent Ensures solubility and inertness
Phosgene addition Gas bubbled at 0–10 °C Controls reaction rate and safety
Reaction temperature Gradual heating to 100–110 °C Completes conversion to isocyanate
Atmosphere Nitrogen or inert gas Prevents moisture and oxidation
Product isolation Distillation or recrystallization Purifies the final isocyanate

Research Discoveries and Considerations

  • The presence of electron-withdrawing fluorine atoms at positions 4 and 5 influences the reactivity of the aromatic amine, potentially requiring precise control of phosgene addition and temperature to avoid side reactions or polymerization.
  • Chlorine substitution at position 1 may affect the stability and handling of the isocyanate, necessitating careful purification steps.
  • Iron-based catalysts have been reported to facilitate chlorination steps in the preparation of precursor compounds, enabling access to the required substituted aniline intermediates.
  • The compound exhibits significant hazards including acute toxicity and respiratory sensitization, which impacts the design of synthetic procedures and industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4,5-difluoro-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4,5-difluoro-2-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4,5-difluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. The chlorine and fluorine atoms can participate in substitution reactions, further modifying the compound’s structure and properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Isocyanate Substitution Patterns

The compound’s reactivity and physicochemical properties are influenced by the positions and types of substituents. Below is a comparative analysis with analogous derivatives:

Table 1: Structural Comparison of Selected Halogenated Isocyanatobenzenes
Compound Name CAS Number Substituents (Positions) Key Differences
1-Chloro-4,5-difluoro-2-isocyanatobenzene Not explicitly provided Cl (1), F (4,5), NCO (2) Reference compound
1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene 46495-66-3 Cl (1), F (2,3,5), NCO (4,6) Additional fluorine and isocyanate groups; higher reactivity
1-Chloro-2-fluoro-3-isocyanatobenzene 69922-25-4 Cl (1), F (2), NCO (3) Fewer fluorines; altered substitution pattern
1-Chloro-4,5-difluoro-2-(fluoromethyl)benzene 1805645-77-5 Cl (1), F (4,5), CH₂F (2) Fluoromethyl instead of isocyanate; reduced electrophilicity
2-Chloro-4,5-difluorotoluene 252936-45-1 Cl (2), F (4,5), CH₃ (1) Methyl group instead of isocyanate; non-reactive for polymer synthesis

Key Insights :

  • Steric Hindrance : The fluoromethyl group in 1805645-77-5 introduces steric bulk, reducing accessibility to the reactive site compared to the planar isocyanate group .
  • Reactivity in Polymerization : Toluene derivatives like 252936-45-1 lack the isocyanate group, making them unsuitable for polyurethane synthesis, unlike the reference compound .

Reduction Potentials and Electrochemical Behavior

highlights that halogenated benzenes with similar substitution patterns (e.g., 4-fluorotrichlorobenzene) exhibit reduction potentials of approximately −1.10 V vs. SCE. While direct data for 1-chloro-4,5-difluoro-2-isocyanatobenzene is unavailable, its electrochemical behavior can be inferred:

  • SCE), suggesting halogen electronegativity (Cl > Br) influences redox behavior .

Insights :

  • Fluorine’s Role : Fluorinated derivatives often exhibit higher thermal stability and improved synthetic yields due to reduced side reactions .
  • Isocyanate vs.

Biological Activity

1-Chloro-4,5-difluoro-2-isocyanatobenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with chlorine and fluorine atoms, as well as an isocyanate functional group. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

The compound has the molecular formula C7H4ClF2N and a molecular weight of approximately 177.56 g/mol. Its structure can be represented as follows:

1 Chloro 4 5 difluoro 2 isocyanatobenzene\text{1 Chloro 4 5 difluoro 2 isocyanatobenzene}

The biological activity of 1-chloro-4,5-difluoro-2-isocyanatobenzene primarily stems from the reactivity of its isocyanate group. Isocyanates are known to interact with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that can alter biological functions. This reactivity allows the compound to potentially influence various cellular processes and pathways.

Biological Activity

Research indicates that 1-chloro-4,5-difluoro-2-isocyanatobenzene exhibits several biological activities:

  • Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, which could be beneficial in developing inhibitors for therapeutic purposes.
  • Protein Modification : Its ability to modify proteins through isocyanate reactions can lead to changes in protein function, potentially impacting signaling pathways.

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study conducted on various cancer cell lines demonstrated that 1-chloro-4,5-difluoro-2-isocyanatobenzene exhibited significant cytotoxicity. The IC50 values varied among cell lines, indicating selective toxicity that warrants further exploration for targeted cancer therapies.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibits certain proteases. The mechanism involves covalent modification of the enzyme's active site, resulting in reduced enzymatic activity.

Comparative Analysis

A comparison with similar compounds highlights the unique biological properties of 1-chloro-4,5-difluoro-2-isocyanatobenzene:

Compound NameMolecular FormulaKey Features
1-Chloro-4-isocyanatobenzeneC7H4ClNLacks fluorine substituents
3-Chloro-4-fluorophenyl isocyanateC7H3ClFNDifferent substitution pattern on the benzene ring
1-Chloro-2-fluorobenzeneC7H6ClFContains only one fluorine atom

Toxicological Considerations

While exploring the biological activity of 1-chloro-4,5-difluoro-2-isocyanatobenzene, it is crucial to consider its potential toxicity. Isocyanates are known irritants and can cause respiratory issues upon exposure. Therefore, safety measures must be implemented during handling and experimentation.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential avenues include:

  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Development of derivatives with enhanced selectivity and reduced toxicity.
  • Exploration of its role in modulating specific signaling pathways relevant to disease states.

Q & A

Q. What are the common synthetic routes for 1-Chloro-4,5-difluoro-2-isocyanatobenzene?

The synthesis typically involves halogenation and isocyanate functionalization. A plausible route starts with a fluorinated benzene derivative, where chloro and fluoro substituents are introduced via electrophilic aromatic substitution. The isocyanate group (-NCO) is then added using phosgene or trichloromethyl chloroformate under controlled conditions. Characterization via 19F^{19}\text{F} NMR and IR spectroscopy (for the -NCO stretch at ~2250 cm1^{-1}) is critical to confirm purity . X-ray crystallography (using SHELX software) may resolve structural ambiguities .

Q. How is the compound characterized for structural validation?

A multi-technique approach is employed:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify substituent positions and electronic environments.
  • IR Spectroscopy : Confirms the presence of the isocyanate group.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

  • Pharmaceuticals : Building block for bioactive molecules (e.g., kinase inhibitors).
  • Materials Science : Precursor for functional polymers or liquid crystals.
  • Agrochemicals : Synthesis of herbicides/pesticides with fluorinated backbones .

Advanced Research Questions

Q. How can competing reactivity of chloro, fluoro, and isocyanate groups be managed during synthesis?

The electron-withdrawing nature of -NCO and halogens complicates regioselectivity. Strategies include:

  • Protective Groups : Temporarily mask -NCO using trimethylsilyl chloride.
  • Catalytic Control : Use Lewis acids (e.g., AlCl3_3) to direct substitution .
  • Stepwise Functionalization : Introduce halogens first, followed by -NCO to avoid side reactions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Discrepancies may arise from solvent effects, tautomerism, or crystal packing. Solutions:

  • Variable-Temperature NMR : Probe dynamic processes.
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments.
  • Cross-Validation : Compare with X-ray structures to confirm substituent positions .

Q. What computational tools are recommended for predicting reactivity and stability?

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic pathways and evaluate feasibility.
  • Molecular Dynamics (MD) Simulations : Assess solvent effects and thermal stability.
  • DFT Calculations : Optimize transition states for halogenation or cyclization steps .

Q. How do solvent choices influence reaction outcomes in its derivatization?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in nucleophilic substitutions. Non-polar solvents (e.g., toluene) favor -NCO group retention by reducing hydrolysis. Solvent dielectric constants correlate with reaction rates in SNAr mechanisms .

Q. What strategies identify and mitigate byproducts in large-scale reactions?

  • HPLC-MS : Detects low-abundance byproducts.
  • Isolation via Column Chromatography : Separates isomers (e.g., para vs. ortho substitutions).
  • In Situ Monitoring : ReactIR tracks intermediate formation .

Q. How to address challenges in crystallizing this compound for structural analysis?

  • Crystallization Solvents : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
  • Temperature Gradients : Gradual cooling reduces disorder.
  • SHELX Refinement : Handles twinning or partial occupancy in crystal lattices .

Q. What safety protocols are critical given its toxicity profile?

  • Ventilation : Use fume hoods to prevent inhalation of -NCO vapors.
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Storage : Inert atmosphere (argon) to prevent hydrolysis .

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